molecular formula C23H35N3O2 B6138575 3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one

Cat. No.: B6138575
M. Wt: 385.5 g/mol
InChI Key: FYLUVFCWKHEFBZ-UHFFFAOYSA-N
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Description

3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-(Cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[4-(cyclobutylmethyl)piperazin-1-yl]methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-19-5-2-8-21(15-19)17-26-10-4-9-23(28,22(26)27)18-25-13-11-24(12-14-25)16-20-6-3-7-20/h2,5,8,15,20,28H,3-4,6-7,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUVFCWKHEFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCN(CC3)CC4CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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